Perrhenic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst Development

Homogeneous Catalysis

Perrhenic acid serves as a precursor for rhenium-based catalysts used in various organic reactions, including hydroformylation, hydrogenation, and dehydrogenation. These catalysts offer high activity and selectivity for specific transformations. Source: Rhenium(VII) Compounds as Inorganic Precursors for the Synthesis of Organic Reaction Catalysts:

Heterogeneous Catalysis

Immobilized rhenium species derived from perrhenic acid show promise as heterogeneous catalysts for clean energy applications, such as fuel cell reactions and biomass conversion. Source: Recent Advances in the Development of Rhenium-Based Catalysts for Clean Energy

Material Science

Superconducting Thin Films

Perrhenic acid is a precursor for rhenium-based thin films with desirable superconducting properties. These films are being explored for applications in microelectronics and spintronics. Source: Epitaxial Growth of c-Axis Oriented Re Thin Films on MgO(001) Substrates by Pulsed Laser Deposition

Electrochromic Materials

Perrhenic acid is used to synthesize tungsten-rhenium oxide materials exhibiting electrochromic properties. These materials can change color upon application of an electric field, making them potential candidates for smart windows and displays. Source: Electrochromic properties of tungsten oxide films prepared by sol-gel method

Other Research Applications

Radiopharmaceutical Development

Rhenium-188, a radioisotope derived from perrhenic acid, is being investigated for its potential use in targeted cancer therapies. Source: Rhenium-188: A Versatile Companion for Diagnostic and Therapeutic Radiopharmaceuticals

Corrosion Inhibition

Perrhenic acid and its derivatives are being explored as potential corrosion inhibitors for metals and alloys, particularly in harsh environments. Source: Molybdates and Perrhenates as Corrosion Inhibitors for Mild Steel in H2SO4 Solutions

Perrhenic acid, traditionally represented by the formula HReO₄, exists in solution as the dissociated species ReO₄⁻ []. It is obtained by evaporating aqueous solutions of rhenium heptoxide (Re₂O₇) []. While HReO₄ is a convenient formula, the solid state structure obtained by crystallizing solutions of Re₂O₇ is HReO₄·H₂O, containing discrete tetrahedral ReO₄⁻ units []. Perrhenic acid is a valuable precursor for rhenium-based catalysts used in various organic transformations [].

Molecular Structure Analysis

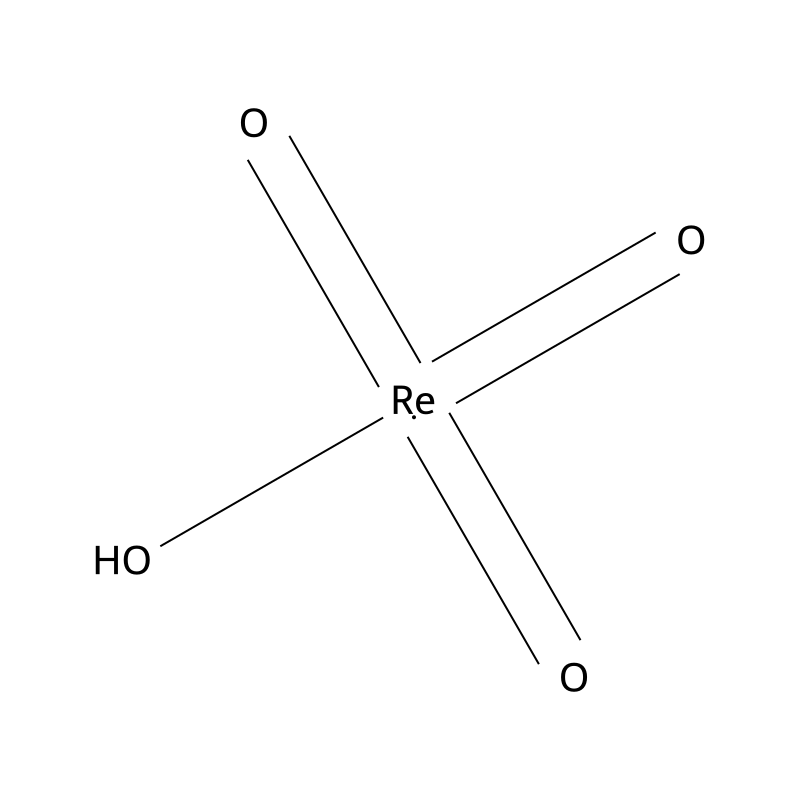

The key structural feature of perrhenic acid is the tetrahedral ReO₄⁻ anion. Rhenium (VII) is at the center in a +7 oxidation state, covalently bonded to four oxygen atoms in a sp³ hybridization state. The oxygen atoms are arranged at the corners of a tetrahedron with Re-O bond lengths around 1.74 Å []. This structure allows perrhenic acid to act as a Lewis acid, accepting electron pairs from donor molecules.

Chemical Reactions Analysis

Perrhenic acid participates in several reactions relevant to scientific research:

- Synthesis: Perrhenic acid is typically produced by oxidizing rhenium metal with concentrated nitric acid and then evaporating the solution [].

Re (s) + 12 HNO₃ (aq) → 4 HReO₄ (aq) + 11 NO₂ (g) + 6 H₂O (l)

- Decomposition: Perrhenic acid is thermally stable, subliming above 300°C without decomposition [].

- Dehydration reactions: Perrhenic acid acts as a catalyst for dehydrating oximes, amides, and urea to nitriles []. For example, the dehydration of benzaldoxime to benzonitrile can be represented as:

C₆H₅CH=NOH (aq) + HReO₄ (aq) → C₆H₅CN (aq) + ReO₄⁻ (aq) + H₂O (l)

- Epoxidation reactions: In combination with tertiary arsines, perrhenic acid catalyzes the epoxidation of alkenes with hydrogen peroxide [].

Physical And Chemical Properties Analysis

- Appearance: Colorless to pale yellow crystals or a viscous liquid solution [, ].

- Melting point: Not applicable, sublimes above 300°C [].

- Boiling point: Sublimes [].

- Solubility: Highly soluble in water (75-80 wt% solutions are commercially available) [, ]. Insoluble in most organic solvents [].

- Density: 2.16 g/mL at 25°C (for 75-80 wt% aqueous solution) [].

- Stability: Thermally stable, hygroscopic (absorbs moisture from the air) [].

Perrhenic acid has diverse applications:

- Catalysis: It is used as a precursor for various homogeneous catalysts in organic synthesis, particularly for epoxidation reactions and nitrile synthesis from amides .

- X-ray Targets: Perrhenic acid is employed in the manufacturing of X-ray targets due to its high atomic number, which enhances X-ray production efficiency .

- Research: It serves as an important reagent in inorganic chemistry research for studying rhenium compounds and their properties.

Studies on the interactions involving perrhenic acid primarily focus on its catalytic behavior and reactivity with other compounds. For instance, it has been shown to effectively catalyze the dehydration of oximes into nitriles and can interact with various ligands to form stable complexes that exhibit unique catalytic properties . Further research into its interactions could reveal additional applications in catalysis and materials science.

Perrhenic acid shares similarities with several other metal oxoacids and their derivatives. Here are some comparable compounds:

| Compound | Formula | Unique Characteristics |

|---|---|---|

| Molybdic Acid | HMoO₄ | Used in similar catalytic processes but less expensive. |

| Tungstic Acid | HWO₄ | Known for high stability and use in analytical chemistry. |

| Chromic Acid | H₂CrO₄ | Strong oxidizer used in organic synthesis. |

Uniqueness of Perrhenic Acid

Perrhenic acid is unique due to its high oxidation state (+7) and its role as a precursor for rhenium-based catalysts that are highly effective yet costly. Its ability to stabilize various oxidation states makes it versatile for numerous chemical transformations not easily achievable with other metal oxoacids.

Classical Preparation Approaches

Evaporation of Rhenium Heptoxide Aqueous Solutions

The evaporation of rhenium heptoxide aqueous solutions represents one of the foundational methods for perrhenic acid synthesis [4]. This classical approach exploits the high solubility of rhenium heptoxide in water and its subsequent hydrolysis to form perrhenic acid [21]. When rhenium heptoxide dissolves in water, it forms perrhenic acid according to the reaction: Re₂O₇ + H₂O → 2HReO₄ [4] [21].

The process involves careful evaporation of aqueous solutions containing rhenium heptoxide under controlled temperature conditions [20]. Research has demonstrated that rhenium heptoxide exhibits a relatively low melting temperature of 225°C, making it suitable for evaporation-based synthesis methods [20]. The evaporation process must be conducted under reduced pressure to prevent thermal decomposition of the product [22].

Table 1: Evaporation Parameters for Rhenium Heptoxide Solutions

| Parameter | Value | Reference |

|---|---|---|

| Optimal Temperature | 60°C under vacuum | [16] |

| Pressure | 400-500 mbar | [8] |

| Concentration Range | 20-200 g/L Re | [22] |

| Evaporation Rate | Variable based on equipment | [8] |

Experimental studies have shown that the evaporation method can produce perrhenic acid solutions with concentrations exceeding 300 g/L rhenium [1]. The process requires careful monitoring of temperature and pressure to maintain product integrity [8]. Industrial applications utilize rotary evaporators operating at temperatures around 130°C and pressures of 400 mbar [8].

Dissolution of Rhenium in Oxidizing Acids

The dissolution of metallic rhenium in oxidizing acids constitutes another classical preparation method for perrhenic acid [4] [29]. Rhenium metal can be dissolved in nitric acid and concentrated sulfuric acid to produce perrhenic acid solutions [4] [29]. This method relies on the oxidation of metallic rhenium to its highest oxidation state of +7 [14].

The dissolution process in nitric acid follows the reaction: Re + 7HNO₃ → 7NO₂ + HReO₄ + 3H₂O [14]. Experimental procedures typically involve treating approximately 25 mg of rhenium powder with concentrated nitric acid at 52% concentration [14]. The reaction exhibits an induction period of several seconds before rapid dissolution occurs with evolution of brown nitrogen dioxide [14].

Table 2: Dissolution Parameters for Rhenium Metal

| Acid Type | Concentration | Temperature | Dissolution Time | Reference |

|---|---|---|---|---|

| Nitric Acid | 52% | Room temperature with heating | Several minutes | [14] |

| Sulfuric Acid | Concentrated | Elevated | Variable | [29] |

| Mixed Acids | H₂SO₄ + HNO₃ | 60-120°C | Hours | [30] |

The dissolution process in sulfuric acid requires elevated temperatures and longer reaction times compared to nitric acid [30]. Research indicates that sulfuric acid dissolution has become the most favorable processing route for treating rhenium-containing materials [30]. The resulting perrhenic acid solutions typically contain approximately 50 g/L sulfuric acid after the dissolution process [30].

Advanced Industrial Production Techniques

Solvent Extraction Methods Using Tributyl Phosphate

Solvent extraction using tributyl phosphate represents a sophisticated industrial method for perrhenic acid production [1] [2]. This technique involves the selective extraction of perrhenate ions from aqueous solutions using organic extractants [1]. Research has demonstrated that tributyl phosphate solutions can effectively extract rhenium from acidified ammonium perrhenate solutions [1].

The extraction process typically employs a 50% tributyl phosphate solution in toluene or other diluents [2]. Experimental studies have shown that extraction efficiencies exceeding 90% can be achieved using optimized conditions [1]. The process involves extraction of ReO₄⁻ ions from acidified solutions, followed by stripping with water at elevated temperatures around 80°C [1].

Table 3: Tributyl Phosphate Extraction Parameters

| Parameter | Optimal Value | Efficiency | Reference |

|---|---|---|---|

| Tributyl Phosphate Concentration | 50% (V/V) | >90% | [1] [2] |

| Stripping Temperature | 80°C | Variable | [1] |

| Phase Ratio | 1:1 | Optimal | [1] |

| Contact Time | 30 minutes | Equilibrium | [1] |

| Final Re Concentration | >100 g/dm³ | Production target | [1] |

Advanced extraction protocols involve multi-stage counter-current extraction systems to maximize rhenium recovery [1]. The stripped aqueous phase containing perrhenic acid can be concentrated to achieve rhenium concentrations of approximately 300 g/L [1]. Alternative extractant systems include three-component organic mixtures containing ionic liquids such as Cyphos IL 101 combined with tributyl phosphate [8].

Ion-Exchange Production Protocols

Ion-exchange methodologies represent highly effective industrial protocols for perrhenic acid production [8] [16]. This approach utilizes strongly acidic cation exchange resins to convert ammonium perrhenate solutions into high-purity perrhenic acid [8]. The method involves passing ammonium perrhenate solutions through cation resin beds prepared in hydrogen form [8].

The ion-exchange process achieves exceptional purity levels with total impurity content below 100 ppm [8]. Research has demonstrated that the C160 ion exchanger, when properly conditioned with 32% nitric acid, can produce perrhenic acid with concentrations exceeding 900 g/dm³ rhenium [8]. The process involves multiple sorption cycles with intermediate regeneration steps [8].

Table 4: Ion-Exchange Process Parameters

| Parameter | Specification | Performance | Reference |

|---|---|---|---|

| Resin Type | C160 (strongly acidic) | High capacity | [8] |

| Flow Rate | ≤7.5 Bed Volumes | Optimal contact | [8] |

| Regeneration | 32% HNO₃ (1.5 BV) | Complete restoration | [8] |

| Final Purity | <0.0001% impurities | Exceptional | [8] |

| Concentration Range | 300-900 g/dm³ Re | Industrial scale | [8] |

The ion-exchange method offers significant advantages including high product purity, process simplicity, and use of renewable ion-exchange resins [8]. Experimental trials have demonstrated consistent performance across multiple sorption-regeneration cycles [8]. The method enables production of perrhenic acid meeting stringent quality standards for catalytic applications [8].

Electrodialysis Processing for High-Purity Synthesis

Electrodialysis processing has emerged as an advanced technique for high-purity perrhenic acid synthesis [12] [13]. This membrane-based technology utilizes selective ion transport through alternating anion and cation exchange membranes [12]. The process enables both concentration and purification of perrhenic acid in integrated operations [12].

Industrial electrodialysis systems typically employ multi-chamber reactors with MA-40 anion exchange and MK-40 cation exchange membranes [13]. Research has shown that perrhenic acid concentrations up to 600 g/dm³ can be achieved, although optimal operation occurs below 350 g/dm³ due to membrane selectivity limitations [8]. The process utilizes direct current voltage to drive selective ion migration [12].

Table 5: Electrodialysis Operating Parameters

| Parameter | Operating Range | Optimal Value | Reference |

|---|---|---|---|

| Current Density | 100-300 A/m² | 200 A/m² | [8] [12] |

| Temperature | 20-50°C | 40°C | [8] |

| Flow Rate | 0.5-2.0 dm³/h | 1.0 dm³/h | [8] |

| Final HReO₄ Concentration | 100-600 g/dm³ | 200-350 g/dm³ | [8] [13] |

| Process Efficiency | 75-98% | >90% | [8] |

Advanced electrodialysis configurations incorporate bipolar membranes to enable simultaneous acid and base production from salt solutions [8]. The technology demonstrates excellent selectivity for perrhenate ions while effectively removing common impurities including ammonium, sodium, and potassium ions [8] [12]. Process monitoring utilizes conductometric methods and chemical analysis to optimize performance [13].

Purification and Concentration Strategies

Cyclic Electrodialysis Processes

Cyclic electrodialysis represents an advanced purification strategy for achieving ultra-high purity perrhenic acid [8] [12]. This approach employs multiple electrodialysis cycles to progressively concentrate and purify the product [8]. The method typically consists of two distinct cycles: initial concentration followed by purification and final concentration [8].

The first cycle focuses on concentrating perrhenic acid from ammonium perrhenate solutions, achieving concentrations up to 283 g/dm³ HReO₄ [8]. The second cycle emphasizes purification, reducing impurity levels to below 10 mg/dm³ for individual contaminants [8]. Research has demonstrated process efficiencies exceeding 94% in the concentration phase and 75-98% in the purification phase [8].

Table 6: Cyclic Electrodialysis Performance Data

| Cycle | Initial Re Concentration | Final Re Concentration | Efficiency | NH₄⁺ Reduction | Reference |

|---|---|---|---|---|---|

| Cycle I | 27.8 g/dm³ | 82.1 g/dm³ | 94.4% | Concentration phase | [8] |

| Cycle I | 82.1 g/dm³ | 189.9 g/dm³ | >90% | Progressive buildup | [8] |

| Cycle II | 210.0 g/dm³ | 179.5 g/dm³ | 75.6% | 275→52 mg/dm³ | [8] |

| Cycle II | 179.5 g/dm³ | 239.8 g/dm³ | 88.6% | 52→6.1 mg/dm³ | [8] |

The cyclic approach enables systematic reduction of ammonium ion contamination from 275 mg/dm³ to less than 10 mg/dm³ [8]. Process optimization involves careful control of voltage, current density, and flow rates throughout each cycle [8]. The method produces perrhenic acid meeting stringent purity specifications for high-value applications [8].

Thermal Concentration Approaches

Thermal concentration approaches utilize controlled evaporation and heating to increase perrhenic acid concentrations [8] [22]. These methods require careful temperature control to prevent thermal decomposition while achieving desired concentration levels [8]. Industrial implementations employ vacuum evaporation systems to operate at reduced temperatures [8].

Rotary evaporators represent the primary equipment for thermal concentration, operating at temperatures around 130°C and pressures of 400 mbar [8]. Research has demonstrated successful concentration of perrhenic acid solutions from initial concentrations of approximately 30 g/dm³ to final concentrations exceeding 900 g/dm³ rhenium [8]. The process requires precise control of evaporation rates to maintain product quality [22].

Table 7: Thermal Concentration Parameters

| Equipment Type | Temperature | Pressure | Concentration Factor | Reference |

|---|---|---|---|---|

| Rotary Evaporator | 130°C | 400 mbar | 3-30x | [8] |

| Vacuum System | 60°C | 400-500 mbar | Variable | [16] [8] |

| Industrial Units | 250°C | 3000 psi | Specialized | [28] |

The thermal concentration process must account for the hygroscopic nature of perrhenic acid and its tendency to form hydrates [8]. Advanced thermal systems incorporate inert atmosphere protection to prevent contamination during concentration [28]. Process optimization requires balancing concentration efficiency with product stability considerations [8].

Impurity Management in High-Purity Production

Impurity management in high-purity perrhenic acid production requires sophisticated analytical monitoring and removal strategies [8] [22]. Common impurities include alkali metals (sodium, potassium), alkaline earth metals (calcium, magnesium), transition metals, and ammonium ions [8]. Research has identified specific tolerance levels for various impurities in high-purity applications [8].

Ion-exchange purification can achieve impurity levels below 0.0001% for most metallic contaminants [8]. Electrodialysis processing demonstrates excellent selectivity for removing ammonium ions, achieving reductions from several hundred mg/dm³ to less than 10 mg/dm³ [8]. Advanced purification protocols combine multiple techniques to achieve ultra-high purity specifications [8].

Table 8: Impurity Specifications and Removal Efficiencies

| Impurity Type | Target Level | Removal Method | Efficiency | Reference |

|---|---|---|---|---|

| Calcium | <1 ppm | Ion Exchange | >99.9% | [8] |

| Potassium | <10 ppm | Electrodialysis | >90% | [8] |

| Ammonium | <5 ppm | Combined Methods | >95% | [8] |

| Sodium | <1 ppm | Ion Exchange | >99.9% | [8] |

| Transition Metals | <1 ppm each | Ion Exchange | >99.9% | [8] |

Solid-State Structure: [O₃Re−O−ReO₃(H₂O)₂]

The solid-state structure of perrhenic acid represents one of the most distinctive examples of rhenium(VII) coordination chemistry. The compound crystallizes with the formula [O₃Re−O−ReO₃(H₂O)₂], featuring a unique dimeric structure that exhibits remarkable structural complexity [1] [2]. This arrangement consists of two rhenium atoms with distinctly different coordination environments: one rhenium center adopts a tetrahedral geometry while the other exhibits octahedral coordination [1].

The structural characterization reveals that the two rhenium atoms are bridged through an oxygen atom, creating an asymmetric Re-O-Re linkage. The tetrahedral rhenium center is coordinated by three terminal oxygen atoms and one bridging oxygen, while the octahedral rhenium center is coordinated by three terminal oxygen atoms, one bridging oxygen, and two water molecules [1]. This arrangement constitutes a rare example of a metal oxide coordinated to water molecules, as most metal-oxo-aquo species are typically unstable with respect to their corresponding hydroxides [1].

Crystallographic studies of solid perrhenic acid monohydrate have provided detailed structural parameters. The compound crystallizes in the tetragonal space group I41/a with specific lattice parameters that accommodate the unique dimeric structure [3]. The Re-O bond lengths in the solid state typically range from 1.720 to 1.740 Å, with variations depending on the coordination environment of each rhenium center [1] [4].

Solution-State Behavior

The solution-state behavior of perrhenic acid demonstrates remarkable dependency on solvent conditions and pH. In aqueous solutions, perrhenic acid exists primarily as the perrhenate anion [ReO₄]⁻ under neutral to basic conditions, while under acidic conditions, various protonated forms may predominate [4]. The solution structure is significantly influenced by the acid-base equilibrium and solvent interactions.

Spectroscopic studies have revealed that the solution behavior is governed by the nature of the solvent and the pH of the medium. In water, the compound typically exists as discrete [ReO₄]⁻ anions with a solvation number of approximately 2.2 water molecules per perrhenate ion [4]. The tetrahedral geometry of the perrhenate anion is maintained in solution, with minimal distortion from the ideal tetrahedral angles.

The solvent dependency of perrhenic acid structure has been extensively studied using spectroscopic methods. In methanol, the compound exhibits different spectroscopic features compared to aqueous solutions, with characteristic absorption bands appearing at approximately 240 nm [4]. In hydrochloric acid solutions, the behavior is more complex, with the formation of various protonated species and potential bis(aqua) adducts [4].

Tetrahedral Configuration in Gaseous Phase

The gaseous phase structure of perrhenic acid adopts a simple tetrahedral configuration, as indicated by its molecular formula HReO₄ [1]. This monomeric structure represents the simplest form of perrhenic acid, where the rhenium center is coordinated by four oxygen atoms in a tetrahedral arrangement. The tetrahedral geometry is consistent with the d⁰ electronic configuration of rhenium(VII), which favors maximum orbital overlap and minimal electron-electron repulsion [5].

The Re-O bond lengths in the gaseous phase are typically in the range of 1.720-1.740 Å, similar to those observed in solid-state structures [1]. The O-Re-O bond angles are approximately 109.5°, consistent with ideal tetrahedral geometry [4]. This structural simplicity in the gas phase contrasts sharply with the complex dimeric structure observed in the solid state.

Computational Insights

DFT Calculations of Molecular Structures

Density Functional Theory (DFT) calculations have provided comprehensive insights into the molecular structures of perrhenic acid and its various forms. The most commonly employed DFT methods include B3LYP, M06-2X, and PBE0 functionals with basis sets such as 6-311+G(d,p) and LANL2DZ for rhenium [6] [7]. These calculations have been instrumental in understanding the electronic structure and bonding characteristics of perrhenic acid.

DFT studies have revealed that the perrhenate anion exhibits a highly symmetric tetrahedral structure with equivalent Re-O bonds [6]. The calculated bond lengths are in excellent agreement with experimental values, typically ranging from 1.720 to 1.740 Å [4]. The electronic structure calculations indicate that the bonding in perrhenic acid is predominantly ionic, with significant covalent contributions from the overlap of rhenium d-orbitals with oxygen p-orbitals [6].

Computational studies have also examined the stability of different structural forms of perrhenic acid. The calculations suggest that the monomeric HReO₄ structure is the most stable form in the gas phase, while the dimeric [O₃Re−O−ReO₃(H₂O)₂] structure becomes favorable in the presence of water molecules [6]. These findings are consistent with experimental observations of the structural variations under different conditions.

Solvent Dependency Effects on Structure

Computational investigations of solvent effects on perrhenic acid structure have revealed significant dependencies on the surrounding medium. Implicit solvent models, such as the Polarizable Continuum Model (PCM), have been employed to study the influence of different solvents on the molecular structure and stability [4] [6]. These calculations have provided valuable insights into the experimentally observed solvent-dependent behavior.

The DFT calculations indicate that the preferred structural form of perrhenic acid varies significantly with solvent polarity and protic character. In aqueous solutions, the perrhenate anion [ReO₄]⁻ is stabilized through hydrogen bonding and electrostatic interactions with water molecules [4]. The solvation effects result in slight elongation of the Re-O bonds and minor distortions from ideal tetrahedral geometry.

In less polar solvents such as chlorobenzene, the neutral HReO₄ form becomes more stable, with different spectroscopic signatures compared to aqueous solutions [4]. The computational studies have successfully reproduced the experimentally observed spectroscopic features, including the characteristic absorption bands at different wavelengths depending on the solvent medium.

Theoretical Models of Reactivity

Computational studies have developed sophisticated theoretical models to understand the reactivity of perrhenic acid in various chemical processes. DFT calculations have been particularly valuable in elucidating reaction mechanisms, activation energies, and transition states for key transformations involving perrhenic acid [7] [8].

The deoxydehydration reaction catalyzed by perrhenic acid has been extensively studied using DFT methods. These calculations have revealed two primary reaction pathways: Pathway A, involving condensation of oxo-Re(VII) with diol before reduction, and Pathway B, involving reduction of oxo-Re(VII) to oxo-Re(V) before condensation [7]. The computational results indicate that Pathway A has the lowest overall activation barrier energy, with typical activation energies ranging from 15-25 kcal/mol [7].

The theoretical models have also examined the role of reductants in perrhenic acid chemistry. DFT calculations have shown that the nucleophilic attack of triphenylphosphine on the Re=O bond represents a crucial step in many catalytic processes, with calculated activation energies typically in the range of 10-20 kcal/mol [7]. These computational insights have been instrumental in understanding the experimental observations and designing more efficient catalytic systems.

GHS Hazard Statements

H302 (69.34%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (69.34%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (60.58%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant